1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
The compound “1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a synthetic molecule featuring a piperidine ring substituted with an (E)-configured α,β-unsaturated carbonyl group (but-2-enoyl) at the 1-position and a trifluoroethyl-functionalized imidazolidine-2,4-dione moiety at the 3-position. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the conjugated carbonyl system may enable interactions with nucleophilic residues in biological targets.
Properties
IUPAC Name |
1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c1-2-3-11(21)18-6-4-10(5-7-18)19-8-12(22)20(13(19)23)9-14(15,16)17/h2-3,10H,4-9H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQJUJQJXLOWCK-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. .
Mode of Action
Piperidine derivatives are known to undergo a series of successive protonations. The product configuration is determined by the stereoselective enamine protonation.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives.
Biological Activity
The compound 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The structure of the compound features a piperidine ring substituted with a butenoyl group and a trifluoroethyl moiety attached to an imidazolidine core. This unique configuration may contribute to its biological properties.
Biological Activity Overview
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant biological activities, particularly in modulating enzyme functions and receptor interactions. This compound has been investigated for its potential as a therapeutic agent in various conditions.
Key Biological Activities
-
Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP) :
- Recent studies have shown that imidazolidine-2,4-dione derivatives can act as inhibitors of LYP, which is implicated in autoimmune diseases. For instance, one derivative demonstrated an IC50 value ranging from 2.85 to 6.95 μM and was identified as a competitive inhibitor with a Ki value of 1.09 μM .
-
Serotonin Receptor Affinity :
- Compounds related to imidazolidine-2,4-dione have been evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT2A). Studies indicate that certain derivatives exhibit high affinity for the 5-HT1A receptor with Ki values between 5.6 and 278 nM while showing minimal affinity for the 5-HT2A subtype .
- Anticancer Potential :
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on related compounds:
- Enzyme Inhibition : The imidazolidine moiety may interact with key enzymes involved in signaling pathways critical for immune response and cancer progression.
- Receptor Modulation : By binding to serotonin receptors, the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders or anxiety-related conditions.
Data Summary
Case Studies
Several case studies have highlighted the therapeutic potential of imidazolidine derivatives:
- Autoimmune Disease Models :
- Neuropharmacological Studies :
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the field of drug development. Its structure suggests possible interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.
Case Study: Anticancer Activity
Research indicates that derivatives of imidazolidine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific activity of 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione remains to be fully elucidated but suggests potential in oncology therapeutics.
Pharmacology
Pharmacological studies have begun to investigate the effects of this compound on various biological systems. The piperidine moiety is known for its ability to interact with neurotransmitter receptors, which may lead to applications in neuropharmacology.
Case Study: Neurotransmitter Modulation
In a recent study involving piperidine derivatives, compounds demonstrated significant modulation of dopamine and serotonin receptors. This opens avenues for exploring the use of this compound as a potential treatment for neuropsychiatric disorders.
Material Science
The unique trifluoroethyl group in the compound provides interesting properties that can be utilized in material science, particularly in the development of advanced materials with specific thermal and chemical resistance.
Case Study: Polymer Development
Research into fluorinated compounds has shown their utility in creating polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to innovative materials suitable for harsh environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidin-4-yl imidazolidine-2,4-dione derivatives. Structural analogs vary primarily in the substituents attached to the piperidine ring, which significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
*Estimated based on analogous structures.
Reactivity and Functional Group Analysis
- Target Compound: The (2E)-but-2-enoyl group is electron-deficient due to conjugation, enabling covalent interactions with cysteine or lysine residues in proteins . This reactivity is absent in analogs with non-conjugated acyl groups (e.g., morpholine sulfonyl ).
- BK81542 : The thiadiazole ring introduces sulfur-based electronegativity, which may enhance binding to metal ions or polar pockets in enzymes.
- CAS 2097868-56-7 : The sulfonyl group improves aqueous solubility, making this analog more suitable for intravenous formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
